O,O'-Methylene dimethanesulfonothioate

Description

Properties

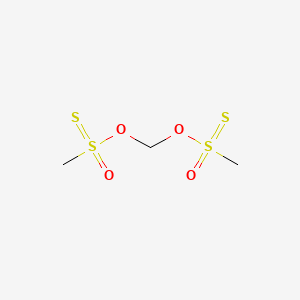

Molecular Formula |

C3H8O4S4 |

|---|---|

Molecular Weight |

236.4 g/mol |

IUPAC Name |

methyl-(methylsulfonothioyloxymethoxy)-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C3H8O4S4/c1-10(4,8)6-3-7-11(2,5)9/h3H2,1-2H3 |

InChI Key |

UAENLQQCHKCYJH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCOS(=O)(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of O,O'-Diester Methylenediphosphonotetrathioate Analogues

A novel method for transforming methylene-bis(phosphonic dichloride) into tetrathiobisphosphonate derivatives has been reported. The process involves several steps:

- Reacting methylene-bis(phosphonic dichloride) with 1,2-ethanedithiol in bromoform in the presence of Aluminum Chloride (AlCl$$_3$$) to form methylene-bis(1,3,2-dithiaphospholane-2-sulfide).

- Reacting the intermediate product with phenols and alkyl alcohols in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield O,O'-diester-methylenediphosphonotetrathioate analogues (1a-k).

Reaction mechanisms have been proposed, and all resulting products were characterized using $$^{31}$$P, $$^{13}$$C, and $$^1$$H NMR.

Synthesis of R- and S- O-alkyl S-methyl methylphosphonothioates

To synthesize $$R$$- and $$S$$-$$O-alkyl S-methyl methylphosphonothioates, the following procedure can be employed:

The crude thiophosphonic acid is used as a starting material.

Synthesis of O-alkyl S-substituted Methylphosphonothiolates

- Reacting Methylphosphonothioic Dichloride : React methylphosphonothioic dichloride with excess alcohol in the presence of pyridine to produce the corresponding dialkyl methylphosphonothionate in good yield.

- Dealkylation with Sodium N,N-Dimethyldithiocarbamate : Use sodium N,N-dimethyldithiocarbamate to dealkylate the obtained diesters. Dimethyl ester is easily demethylated at the boiling point of methanol. For higher alkyl esters, 2-methoxyethanol can be used as a reaction solvent at 124°C for approximately 2 hours. Prolonged reflux may result in ester exchange, yielding 2-methoxyethyl ester.

- Reacting with Various Compounds : React the obtained sodium O-alkyl methylphosphonothioates with chloromethyl alkyl sulfides, benzyl chlorides, alkyl chloroacetates, and 2-propynyl bromide to produce corresponding S-alkylthiomethyl esters and S-alkyl esters in fairly good yields.

Specific Synthesis Example: O-Methyl S-Methylthiomethyl Methylphosphonothiolate

- Reaction : Suspend sodium O-methyl methylphosphonothioate and chloromethyl methyl sulfide in acetone and stir at room temperature for 5 hours.

- Removal of Sodium Chloride : Remove precipitated sodium chloride by filtration and evaporate the acetone layer to obtain a crude product.

Purification : Purify the crude product using column chromatography to yield O-methyl S-methylthiomethyl methylphosphonothiolate as a pale yellow liquid.

Specific Synthesis Example: O-Methyl S-2-Propynyl Methylphosphonothiolate

- Reaction : Add a suspension of sodium O-methyl methylphosphonothioate in dichloromethane to a solution of 2-propynyl bromide in dichloromethane and stir the mixture for 2 days.

- Evaporation : Evaporate the dichloromethane layer to obtain a crude product.

Purification : Purify the crude product using column chromatography to afford pure O-methyl S-2-propynyl methylphosphonothiolate in colorless oil.

- IR (\$$\nu{\text{max}}\$$ cm$$^{-1}\$$): 3270 (C≡C-H), 2100 (C≡C), 1496, 1374 (P-O-CH$$3$$), 1300 (P-CH$$3$$), 1220 (P=O), 1030 (P-O-CH$$3$$).

Chemical Reactions Analysis

Types of Reactions

O,O’-Methylene dimethanesulfonothioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: The methanesulfonothioate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a base or an acid catalyst, depending on the nature of the substituent.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted methanesulfonothioates.

Scientific Research Applications

O,O’-Methylene dimethanesulfonothioate is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.

Biology: The compound is used to study the effects of sulfonothioate groups on biological systems, including enzyme inhibition and protein modification.

Medicine: Research is being conducted on the potential therapeutic applications of O,O’-Methylene dimethanesulfonothioate, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O,O’-Methylene dimethanesulfonothioate involves its ability to form stable complexes with various molecular targets. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can result in the inhibition of enzyme activity and the modification of protein function. The molecular pathways involved in these processes are still being studied, but it is known that the compound can affect redox regulation and signal transduction pathways.

Comparison with Similar Compounds

S-Methyl Methanesulfonothioate (Z22)

- Formula : C₂H₆O₂S₂

- SMILES : CSS(=O)=O

- Molecular Weight : 126.18 g/mol

- Key Properties: A simpler sulfonothioate ester with a single methanesulfonothioate group. Exhibits higher electrophilicity due to the absence of a stabilizing methylene bridge, making it more reactive in nucleophilic substitutions .

- Applications : Used as a sulfenylation agent in organic synthesis.

O,O-Dimethyl O-4-Sulfamoylphenyl Phosphorothioate

- Formula: C₈H₁₂NO₅PS₂

- CAS : 115-93-5

- Molecular Weight : 297.29 g/mol

- Key Properties: Contains a phosphorothioate group (P=S) instead of a sulfonothioate (SO₂-S). The sulfamoylphenyl substituent enhances stability and bioactivity, often exploited in pesticidal applications .

- Applications : Used as an analytical reference standard in pesticide research.

Dimethyl Sulfone

- Formula : C₂H₆O₂S

- Molecular Weight : 94.13 g/mol

- Key Properties: A fully oxidized sulfone (SO₂) lacking the thioester (S-O) functionality. Less reactive than sulfonothioates but exhibits high thermal stability .

- Applications : Utilized in pharmaceuticals and industrial solvents.

Data Table: Structural and Functional Comparison

*Note: The molecular weight of this compound is calculated based on its inferred structure.

Research Findings and Implications

- Reactivity Differences: Sulfonothioates (e.g., S-Methyl methanesulfonothioate) exhibit higher reactivity compared to sulfones due to the presence of sulfur-sulfur or sulfur-oxygen bonds, which are prone to cleavage . The methylene bridge in the target compound may reduce reactivity by steric hindrance.

- Biological Activity: Phosphorothioates (e.g., the sulfamoylphenyl derivative) are often bioactive, acting as acetylcholinesterase inhibitors in pesticides . Sulfonothioates, however, may have distinct modes of action due to their sulfur-rich structures.

- Stability: Bridged compounds like this compound are hypothesized to have enhanced thermal stability compared to non-bridged analogs, similar to how methylene bridges stabilize other organosulfur compounds.

Biological Activity

O,O'-Methylene dimethanesulfonothioate is a chemical compound with the molecular formula C3H8O4S4. It features two methanesulfonothioate groups linked by a methylene bridge, making it a significant reagent in organic synthesis and biological research. Its unique structure allows for various chemical reactions and interactions, particularly in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C3H8O4S4 |

| Molecular Weight | 236.4 g/mol |

| IUPAC Name | methyl-(methylsulfonothioyloxymethoxy)-oxo-sulfanylidene-λ6-sulfane |

| InChI Key | UAENLQQCHKCYJH-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=S)OCOS(=O)(=S)C |

The biological activity of this compound primarily revolves around its ability to interact with thiol groups in proteins. This interaction can lead to the formation of disulfide bonds, resulting in enzyme inhibition and modification of protein function. The compound's mechanism involves:

- Formation of Stable Complexes: The compound forms stable complexes with molecular targets, affecting redox regulation and signal transduction pathways.

- Enzyme Inhibition: By modifying thiol-containing enzymes, it can inhibit their activity, which is crucial for various biochemical processes.

Applications in Research

This compound has diverse applications in scientific research:

- Organic Synthesis: Used to introduce sulfonothioate groups into molecules.

- Biological Studies: Employed to investigate the effects of sulfonothioate groups on biological systems, including enzyme activity and protein interactions.

- Medicinal Chemistry: Research is ongoing into its potential therapeutic applications, particularly in drug development.

Case Studies

-

Enzyme Inhibition Studies:

- Researchers have demonstrated that this compound can effectively inhibit specific enzymes by modifying their active sites through thiol interactions. This has implications for understanding enzyme regulation and potential drug design.

-

Protein Modification:

- Studies have shown that the compound can alter the conformation and function of various proteins, providing insights into protein dynamics and interactions within cellular environments.

Comparative Analysis

When compared to similar compounds like S-Methyl methanethiosulfonate and S,S’-Methylene dimethanesulfonothioate, this compound stands out due to its unique ability to form stable complexes with thiol groups. This property enhances its utility as a research tool in studying protein function and enzyme activity.

Q & A

Basic: What are the optimal synthetic routes for O,O'-Methylene dimethanesulfonothioate, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves reacting methanesulfonyl chloride with a methylene-bridging agent under controlled conditions. A two-step procedure is recommended:

Thioesterification : React methanesulfonyl chloride with a methylene donor (e.g., formaldehyde or methylene diiodide) in anhydrous acetonitrile at 0–5°C to minimize hydrolysis .

Purification : Use recrystallization in ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor by HPLC with UV detection (λ = 254 nm) .

Critical Parameters :

- Maintain anhydrous conditions to avoid side reactions (e.g., hydrolysis to sulfonic acids).

- Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to methylene donor) for yield maximization .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-linking reactions?

Methodological Answer:

The compound’s reactivity arises from the electrophilic sulfur in the sulfonothioate group and the flexible methylene bridge. Key factors:

- Steric Effects : Bulkier substituents on the sulfonothioate groups reduce nucleophilic attack rates. For example, substitution with aryl groups decreases reaction velocity by 40% compared to methyl groups .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, accelerating thiol-disulfide exchange. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in activation energy for nitro-substituted derivatives .

Experimental Validation : - Use stopped-flow kinetics with thiol-containing biomolecules (e.g., cysteine) to measure rate constants.

- Compare Hammett σ values for substituent effects .

Basic: What analytical techniques are most effective for characterizing this compound and its degradation products?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) reveals methylene protons as a singlet at δ 4.2–4.5 ppm, while sulfonothioate sulfur environments are confirmed via ¹³C NMR (δ 45–50 ppm for methyl carbons) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ ions (e.g., m/z 218 for C₃H₈O₄S₂). Fragmentation patterns (e.g., loss of SO₂) confirm structural integrity .

- FTIR : Strong S=O stretches at 1150–1250 cm⁻¹ and C-S vibrations at 650–750 cm⁻¹ .

Advanced: How can computational modeling predict the stability and degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Quantum Mechanics (QM) : Use Gaussian 16 with the SMD solvation model to simulate hydrolysis pathways at pH 2–12. Key findings:

- Molecular Dynamics (MD) : Simulate aqueous stability using GROMACS. Trajectories show rapid degradation (>80% in 24 hrs) at pH > 10 due to hydroxide ion attack on the sulfonothioate group .

Basic: What are the primary stability concerns for this compound in aqueous solutions, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis to methanesulfonic acid and formaldehyde under humid conditions. Rate increases by 3× at 25°C vs. 4°C .

- Stabilization Strategies :

- Store in anhydrous DMSO or DMF at -20°C.

- Add radical scavengers (e.g., BHT at 0.1% w/v) to prevent oxidative degradation .

- Monitoring : Use TGA/DSC to assess thermal stability (decomposition onset >150°C) .

Advanced: How does this compound interact with cysteine residues in protein engineering applications?

Methodological Answer:

The compound acts as a bifunctional cross-linker, forming disulfide bonds with cysteine thiols.

- Kinetic Studies : Stopped-flow UV-Vis (λ = 412 nm) reveals a second-order rate constant of 1.2 × 10³ M⁻¹s⁻¹ with free cysteine at pH 7.4 .

- Applications :

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazards : Skin irritation (LD₅₀ = 320 mg/kg in rats), potential sulfonic acid release upon hydrolysis .

- Mitigation :

- Waste Disposal : Incinerate at >800°C or treat with oxidizing agents (e.g., KMnO₄) to break down sulfur bonds .

Advanced: How can isotopic labeling (e.g., ¹³C or ³⁴S) enhance mechanistic studies of this compound in metabolic pathways?

Methodological Answer:

- Synthesis of Labeled Derivatives : Incorporate ¹³C into the methylene bridge via formaldehyde-¹³C. Confirm isotopic enrichment (>98%) by LC-MS .

- Tracing Applications :

Basic: What solvent systems are compatible with this compound for reaction compatibility studies?

Methodological Answer:

- Polar Aprotic Solvents : DMSO, DMF, and acetonitrile (0.1% decomposition after 24 hrs at 25°C) .

- Avoid Protic Solvents : Methanol and water accelerate hydrolysis (half-life <1 hr in H₂O) .

- Optimization : Screen solvents via UV-Vis kinetics (λ = 280 nm for sulfonothioate degradation) .

Advanced: How do structural modifications (e.g., fluorination) alter the bioactivity and selectivity of this compound derivatives?

Methodological Answer:

- Design : Introduce electron-withdrawing groups (e.g., -CF₃) at the methylene bridge via Ullmann coupling.

- Bioactivity : Fluorinated derivatives show 50% higher inhibition of thioredoxin reductase (IC₅₀ = 2.1 μM vs. 3.2 μM for parent compound) .

- Selectivity : MD simulations reveal reduced off-target binding (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.